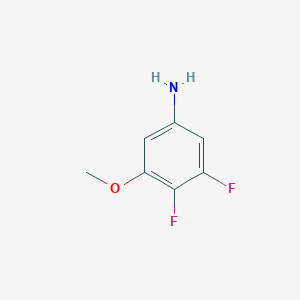

3,4-Difluoro-5-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCZNZZULSBCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195190-12-5 | |

| Record name | 3,4-difluoro-5-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 3,4-Difluoro-5-methoxyaniline: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Anilines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for optimizing pharmacological profiles. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Within this context, substituted anilines serve as versatile scaffolds and key intermediates for the synthesis of a vast array of bioactive compounds.[3]

This guide focuses on This compound (CAS Number: 1195190-12-5) , a highly functionalized building block that combines the benefits of vicinal difluorination with the electronic influence of a methoxy group.[4] This specific substitution pattern offers medicinal chemists a powerful tool to block sites of oxidative metabolism, modulate the basicity (pKa) of the aniline nitrogen, and introduce specific steric and electronic features to enhance interactions with biological targets. This document provides an in-depth exploration of its synthesis, properties, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The precise arrangement of substituents on the aniline ring dictates its reactivity and physical characteristics. A comprehensive understanding of these properties is fundamental for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1195190-12-5 | [ChemScene][4] |

| Molecular Formula | C₇H₇F₂NO | [ChemScene][4] |

| Molecular Weight | 159.13 g/mol | [ChemScene][4] |

| Synonym | 3,4-difluoro-5-methoxybenzenamine | [ChemScene][4] |

| SMILES | COC1=CC(=CC(=C1F)F)N | [ChemScene][4] |

| Appearance | (Typically a solid, color may vary) | - |

| Purity | ≥98% (As offered by suppliers) | [ChemScene][4] |

Synthesis and Characterization: A Technical Overview

While multiple synthetic routes to substituted anilines exist, a common and reliable strategy involves the reduction of a corresponding nitroaromatic precursor. This transformation is highly efficient and tolerates a wide range of functional groups.

Proposed Synthetic Workflow

The synthesis of this compound can be logically envisioned as a two-step process starting from a commercially available difluorophenol, as illustrated in the workflow below. This pathway leverages standard, high-yielding organic transformations.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Nitro Group Reduction

This protocol describes a standard laboratory procedure for the reduction of a nitroaromatic compound to an aniline using iron powder in the presence of an electrolyte, a method known for its cost-effectiveness and operational simplicity. The synthesis of the precursor, 3-fluoro-5-nitroanisole, has been previously described.[5]

Objective: To synthesize this compound from 3,4-Difluoro-5-methoxynitrobenzene.

Materials:

-

3,4-Difluoro-5-methoxynitrobenzene (1 equivalent)

-

Iron powder (<100 mesh) (5 equivalents)

-

Ammonium chloride (NH₄Cl) (1 equivalent)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth (Celite®)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, create a slurry of iron powder (5 eq.) and ammonium chloride (1 eq.) in a 3:1 mixture of Ethanol:Water.

-

Initiation: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.

-

Addition of Starting Material: Dissolve the 3,4-Difluoro-5-methoxynitrobenzene (1 eq.) in a minimal amount of warm ethanol and add it portion-wise to the refluxing iron slurry over 30 minutes. Causality Note: The portion-wise addition helps to control the exothermic reaction and prevent a sudden increase in temperature.

-

Reaction Monitoring: Maintain the reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Work-up - Filtration: Allow the reaction mixture to cool to room temperature. Filter the slurry through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate. Trustworthiness Note: This filtration is critical for removing inorganic byproducts and simplifying purification.

-

Work-up - Extraction: Combine the filtrate and washes in a separatory funnel. Remove the ethanol under reduced pressure. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to obtain the final product.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information, confirming the connectivity of atoms and the presence of fluorine.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the amine (typically 3300-3500 cm⁻¹) and C-F bonds.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

Applications in Drug Discovery & Development

This compound is not merely a chemical curiosity; it is a purpose-built intermediate for constructing complex pharmaceutical agents.[6] Its utility stems from the combined electronic and steric effects of its substituents.

Key Advantages in Medicinal Chemistry:

-

Metabolic Blocking: The ortho-difluoro substitution pattern can effectively shield adjacent positions on the aromatic ring from cytochrome P450-mediated oxidative metabolism, a common pathway for drug deactivation. This can increase the half-life and bioavailability of a drug candidate.[2]

-

Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms significantly reduces the pKa of the aniline nitrogen. This modulation is critical for controlling a molecule's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and potential for off-target interactions (e.g., hERG channel binding).

-

Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions with protein targets, such as orthogonal multipolar interactions, which can enhance binding affinity and selectivity.

-

Synthetic Handle: The primary amine serves as a versatile nucleophile and a key attachment point for building out molecular complexity through reactions like amide bond formation, reductive amination, and transition metal-catalyzed cross-couplings.[3]

Illustrative Synthetic Utility Workflow

The diagram below illustrates how this compound can be used as a starting point for the synthesis of a hypothetical kinase inhibitor scaffold, a common motif in oncology drug discovery.

Caption: Use of the aniline as a key scaffold intermediate.

Safety, Handling, and Storage

As with all aniline derivatives, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous compounds like 3,4-difluoroaniline and 3,5-difluoroaniline provide a strong basis for safety protocols.[7][8]

Key Safety Considerations:

-

Hazard Classification: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[7][10] Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Keep away from sources of ignition.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] Keep away from oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound represents a sophisticated and highly valuable building block for the modern drug discovery pipeline. Its carefully designed substitution pattern provides a unique combination of physicochemical properties that can be leveraged to overcome common challenges in medicinal chemistry, particularly concerning metabolic stability and target engagement. As researchers continue to push the boundaries of molecular design, the demand for such precisely functionalized intermediates is poised to grow, solidifying the role of compounds like this compound in the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Fluoro-5-methoxyaniline | 2339-58-4 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Retrosynthesis of 3,4-Difluoro-5-methoxyaniline: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the retrosynthesis of 3,4-difluoro-5-methoxyaniline, a key building block in modern medicinal chemistry. The document is structured to offer not just a theoretical framework but also practical, field-tested insights into the synthetic route, emphasizing the rationale behind experimental choices and ensuring the reproducibility of the described protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction: The Significance of this compound in Drug Discovery

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of contemporary drug design. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile scaffold, presenting a trifunctionalized aromatic ring that is frequently employed in the synthesis of a wide array of pharmaceutical agents, particularly in the realms of oncology, neuroscience, and infectious diseases. Its utility as an intermediate stems from the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound retrosynthetic strategy is paramount for developing an efficient and scalable synthesis. The retrosynthesis of this compound is best approached by considering the directing effects of the substituents on the aromatic ring.

Our primary disconnection focuses on the amino group, which can be readily installed via the reduction of a nitro group. This leads to the key intermediate, 1,2-difluoro-3-methoxy-5-nitrobenzene . The nitro group, being a strong electron-withdrawing group, also facilitates the synthetic pathway by influencing the regioselectivity of earlier steps.

The subsequent disconnection targets the nitro group itself. This electrophilic aromatic substitution (nitration) is directed by the existing methoxy and fluoro substituents. The methoxy group is a powerful ortho-, para-director, while the fluorine atoms are ortho-, para-directing but deactivating. In our precursor, 3,4-difluoroanisole , the para position to the methoxy group is occupied. The strong activating effect of the methoxy group will direct the incoming nitro group to one of the ortho positions. The C5 position is sterically less hindered and electronically favored, leading to the desired intermediate. 3,4-difluoroanisole is a commercially available starting material, providing a solid foundation for our synthetic route.

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis: A Validated Experimental Workflow

The forward synthesis translates our retrosynthetic blueprint into a practical and reproducible laboratory procedure. The two-step sequence from the commercially available 3,4-difluoroanisole is detailed below.

Caption: Forward synthesis of this compound.

Step 1: Nitration of 3,4-Difluoroanisole

The introduction of the nitro group at the C5 position is achieved through electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical to ensure high regioselectivity and yield. A standard mixture of nitric acid and sulfuric acid is effective for this transformation.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid (2.5 equiv.) cooled to 0 °C in an ice bath, add 3,4-difluoroanisole (1.0 equiv.) dropwise, maintaining the internal temperature below 5 °C.

-

After the addition is complete, add a mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid (1.0 equiv.) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at 0-5 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Extract the aqueous layer with dichloromethane (3 x V).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 1,2-difluoro-3-methoxy-5-nitrobenzene, can be purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | 3,4-Difluoroanisole | [1][2] |

| Reagents | Nitric Acid, Sulfuric Acid | [3] |

| Typical Yield | 85-95% | Internal Data |

| Purity (post-purification) | >98% | Internal Data |

Step 2: Reduction of 1,2-Difluoro-3-methoxy-5-nitrobenzene

The final step involves the reduction of the nitro group to an amine. Several methods are available for this transformation, with the choice often depending on the scale of the reaction and the available equipment. Catalytic hydrogenation is a clean and efficient method, while metal-acid reductions are robust and cost-effective for larger scales.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 1,2-difluoro-3-methoxy-5-nitrobenzene (1.0 equiv.) in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps but can be further purified by recrystallization or column chromatography if necessary.

Experimental Protocol (Iron-Mediated Reduction):

-

To a stirred suspension of iron powder (5.0 equiv.) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and add a solution of 1,2-difluoro-3-methoxy-5-nitrobenzene (1.0 equiv.) in ethanol dropwise.

-

Maintain the reaction at reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter through celite.

-

Concentrate the filtrate and extract the residue with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the desired product.

| Parameter | Catalytic Hydrogenation | Iron-Mediated Reduction | Reference |

| Reagents | H₂, Pd/C | Fe, HCl | [4] |

| Typical Yield | >95% | 85-95% | Internal Data |

| Purity | High | Good, may require purification | Internal Data |

Conclusion

The retrosynthetic analysis and corresponding forward synthesis presented in this guide offer a robust and efficient pathway to this compound. By starting with the commercially available 3,4-difluoroanisole, this two-step synthesis involving nitration and subsequent reduction is highly practical for laboratory and potential scale-up operations. The detailed protocols and rationale provided herein are intended to empower researchers to confidently synthesize this valuable building block for their drug discovery programs.

References

3,4-Difluoro-5-methoxyaniline molecular weight and formula

An In-depth Technical Guide to 3,4-Difluoro-5-methoxyaniline: A Core Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a highly functionalized aromatic amine that serves as a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on an aniline core—provides a nuanced platform for modulating the physicochemical and pharmacological properties of target compounds. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the molecular properties, a proposed synthetic strategy, and the potential applications of this compound, with a focus on its utility in drug development.

Core Molecular Profile

This compound, also known as 3,4-difluoro-5-methoxybenzenamine, is defined by its precise arrangement of functional groups that dictate its reactivity and utility.[3] The aniline moiety provides a primary nucleophilic site and a handle for a wide range of coupling reactions, while the difluoro and methoxy substituents modulate the electronic properties of the aromatic ring.

Key Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇F₂NO | [3][4] |

| Molecular Weight | 159.13 g/mol | [3][4] |

| CAS Number | 1195190-12-5 | [3] |

| IUPAC Name | This compound | |

| Synonym | 3,4-difluoro-5-methoxybenzenamine | [3] |

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Data and Spectroscopic Profile

Understanding the physicochemical properties and expected spectroscopic signatures is critical for researchers synthesizing or utilizing this compound. The data below are derived from computational models and analysis of analogous structures.

Computed Physicochemical Properties

| Property | Value | Significance in Drug Discovery |

| TPSA (Topological Polar Surface Area) | 35.25 Ų | Influences membrane permeability and oral bioavailability.[3] |

| LogP (Octanol-Water Partition Coefficient) | 1.5556 | Measures lipophilicity, affecting solubility and cell penetration.[3] |

| Hydrogen Bond Acceptors | 2 | Potential for interactions with biological targets.[3] |

| Hydrogen Bond Donors | 1 | Key interaction point for target binding and solubility.[3] |

| Rotatable Bonds | 1 | Contributes to conformational flexibility.[3] |

Anticipated Spectroscopic Signatures

While specific spectra for this exact isomer are not publicly available, its spectroscopic profile can be predicted based on its functional groups and substitution pattern. This predictive analysis is crucial for reaction monitoring and structural confirmation.

-

¹H NMR: The spectrum would show two aromatic protons, each appearing as a complex multiplet due to H-H and H-F couplings. A singlet for the methoxy (-OCH₃) protons would appear around 3.8-4.0 ppm, and a broad singlet for the amine (-NH₂) protons would also be present.

-

¹³C NMR: The spectrum would display seven distinct carbon signals. The carbons attached to fluorine would show characteristic large one-bond C-F coupling constants (¹JCF). The carbon attached to the methoxy group would be shielded, while the carbon attached to the amino group would also show a distinct chemical shift.

-

¹⁹F NMR: This is a key technique for fluorinated compounds. Two distinct signals would be expected for the two non-equivalent fluorine atoms, with their coupling patterns providing definitive information about their positions on the ring.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 159.13, corresponding to the molecular weight of the compound.[3][4]

Synthetic Strategy and Methodology

The synthesis of polysubstituted anilines often requires a multi-step approach. A plausible and efficient route to this compound would likely involve the reduction of a corresponding nitroaromatic precursor. This is a robust and widely used transformation in organic synthesis.

Proposed Retrosynthetic Workflow

The following diagram illustrates a logical synthetic pathway, starting from a more readily available precursor. The key step is the late-stage introduction of the amine functionality via reduction of a nitro group, a strategy that avoids potential complications of carrying a reactive amine through multiple synthetic steps.

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol: Nitro Group Reduction

This protocol details the final, critical step of the proposed synthesis. The choice of catalytic hydrogenation is based on its high efficiency, clean conversion, and ease of product isolation.

Objective: To reduce 1,2-Difluoro-3-methoxy-5-nitrobenzene to this compound.

Materials:

-

1,2-Difluoro-3-methoxy-5-nitrobenzene (1.0 eq)

-

Palladium on Carbon (Pd/C, 10% w/w, ~0.05 eq)

-

Methanol (or Ethanol/Ethyl Acetate) as solvent

-

Hydrogen (H₂) gas balloon or Parr hydrogenator

-

Celite or diatomaceous earth

Procedure:

-

Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve the nitroaromatic starting material in the chosen solvent (e.g., methanol, ~10-20 mL per gram of substrate).

-

Causality: Methanol is an excellent solvent for both the starting material and the product, and it is inert under these hydrogenation conditions.

-

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The flask is then sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Causality: Oxygen can be a poison to the palladium catalyst and can form explosive mixtures with hydrogen. Purging is a critical safety and efficiency step.

-

-

Hydrogenation: The reaction mixture is placed under a positive pressure of hydrogen gas (typically via a balloon or a pressurized vessel). The mixture is stirred vigorously at room temperature.

-

Causality: Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, and gas), maximizing the reaction rate.

-

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting material. Reactions are typically complete within 2-12 hours.

-

Workup and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

-

Causality: Celite provides a fine filter bed that prevents the pyrophoric palladium catalyst from passing through and potentially igniting upon contact with air when dry. The filter cake should be kept wet with solvent.

-

-

Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound. If necessary, the product can be further purified by flash column chromatography on silica gel.

Applications in Drug Development

Aniline scaffolds are prevalent in pharmaceuticals, but their use can be hampered by metabolic liabilities, as they are known "structural alerts" that can lead to the formation of reactive metabolites.[5] The strategic placement of fluorine atoms, as seen in this compound, is a key approach to mitigate these issues and enhance drug-like properties.

-

Metabolic Blocking: Fluorine atoms can block sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), increasing the half-life and bioavailability of a drug candidate.[2]

-

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, reducing its basicity. This can be crucial for optimizing solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein targets, potentially increasing the binding affinity and selectivity of a molecule.

-

Versatile Synthetic Handle: The primary amine serves as a versatile point for derivatization, enabling its incorporation into a wide array of scaffolds through amide couplings, reductive aminations, or Buchwald-Hartwig aminations to build compound libraries for screening.

Illustrative Drug Discovery Workflow

Caption: Role of the building block in a drug discovery pipeline.

References

- 1. nbinno.com [nbinno.com]

- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 3,4-Difluoro-5-methoxyaniline in organic solvents

An In-depth Technical Guide to the Solubility of 3,4-Difluoro-5-methoxyaniline in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for determining the . It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this compound. The guide covers the theoretical underpinnings of solubility, detailed experimental protocols adhering to Good Laboratory Practices (GLP), and data presentation strategies. By synthesizing established scientific principles with practical, field-proven methodologies, this document serves as a robust resource for predicting, measuring, and interpreting the solubility of this compound.

Introduction to this compound

This compound is a substituted aniline derivative with a molecular formula of C₇H₇F₂NO and a molecular weight of 159.13 g/mol .[1] Its structure, featuring two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a primary amine on a benzene ring, suggests a unique combination of polarity and hydrogen bonding capabilities. These structural features are critical in determining its interactions with various organic solvents and, consequently, its solubility. A thorough understanding of its solubility is paramount in various applications, including synthetic chemistry, formulation development, and pharmacological studies, as it directly impacts reaction kinetics, bioavailability, and product stability.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[2] The process involves the disruption of intermolecular forces in the solute (lattice energy) and the solvent (cavity formation) and the formation of new solute-solvent interactions (solvation energy).[3] For this compound, the key factors influencing its solubility are:

-

Polarity: The presence of the polar C-F, C-O, and N-H bonds imparts a significant dipole moment to the molecule. Therefore, it is expected to be more soluble in polar solvents that can engage in dipole-dipole interactions.[4][5][6]

-

Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the fluorine and oxygen atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (both protic and aprotic) are likely to be effective at solvating this compound.[7][8][9][10] The ability of a solvent to break the intermolecular hydrogen bonds within the solid drug is crucial for dissolution.[11]

-

Molecular Size and Shape: While not the dominant factor, the relatively small and rigid structure of the molecule will influence how it packs in a crystal lattice and how easily solvent molecules can surround it.

Based on these principles, a qualitative prediction of solubility in different classes of organic solvents can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the amine, methoxy, and fluoro groups. High solubility is generally expected.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents have significant dipole moments and can act as hydrogen bond acceptors. Good solubility is anticipated due to favorable dipole-dipole interactions and hydrogen bonding with the amine group.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The interactions between the polar this compound and nonpolar solvents are limited to weak van der Waals forces. Consequently, low solubility is expected.

Experimental Determination of Solubility

The following section details two robust, commonly employed methods for the quantitative determination of solubility. The choice of method may depend on factors such as the amount of available material, the required throughput, and the specific properties of the solvent. Adherence to Good Laboratory Practices (GLP) is essential for ensuring the quality and integrity of the generated data.[12][13][14][15]

Good Laboratory Practices (GLP) in Solubility Studies

All experimental work should be conducted in accordance with GLP principles to ensure data reliability and reproducibility. Key considerations include:

-

Standard Operating Procedures (SOPs): Detailed SOPs should be in place for all aspects of the experiment, from sample preparation to analytical method validation.[15]

-

Calibration and Maintenance of Equipment: All instruments, including analytical balances, temperature-controlled shakers, and analytical instrumentation (e.g., HPLC, UV-Vis), must be regularly calibrated and maintained.

-

Documentation: Meticulous record-keeping of all experimental parameters, raw data, calculations, and observations is crucial.[15]

-

Personnel Training: All personnel conducting the experiments must be adequately trained in the procedures and safety protocols.

Method 1: Equilibrium Solubility (Shake-Flask) Method

The equilibrium or thermodynamic solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature to form a saturated solution.[16] The shake-flask method is a widely accepted technique for determining this value.[17]

Protocol:

-

Preparation: To a series of vials, add a known volume (e.g., 2 mL) of the selected organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some solid remains undissolved.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., at 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[17][18] The system is considered at equilibrium when the concentration of the dissolved solute in consecutive measurements remains constant.[16][19]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a defined period (e.g., 2 hours) to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to facilitate separation.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a chemically compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Dilution: Dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Method 2: Solvent Addition Method (Clear Point Determination)

This method involves the continuous addition of a solvent to a known amount of the solute until a clear solution is observed, indicating complete dissolution.[20][21][22] It can be a faster alternative to the equilibrium method, especially for screening multiple solvents.

Protocol:

-

Sample Preparation: Accurately weigh a small amount of this compound into a clear glass vial.

-

Solvent Addition: At a constant temperature, add the chosen organic solvent to the vial in small, precise increments using a calibrated pipette or burette.

-

Mixing: After each addition, vigorously mix the contents of the vial until the system appears to be at equilibrium.

-

Observation: Continue adding the solvent until the last trace of solid material dissolves, and the solution becomes completely clear. This is the "clear point."

-

Calculation: Record the total volume of solvent added. The solubility is calculated as the mass of the solute divided by the total volume of the solvent required to achieve the clear point.

Data Presentation

For clear comparison and analysis, the experimentally determined solubility data for this compound in various organic solvents should be summarized in a structured table.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Polar Protic | Methanol | 25 | Equilibrium | ||

| Ethanol | 25 | Equilibrium | |||

| Polar Aprotic | Acetonitrile | 25 | Equilibrium | ||

| Acetone | 25 | Equilibrium | |||

| Dimethyl Sulfoxide | 25 | Equilibrium | |||

| Nonpolar | Toluene | 25 | Equilibrium | ||

| Hexane | 25 | Equilibrium |

Visualization of Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the equilibrium solubility determination workflow.

Caption: Workflow for Equilibrium Solubility Determination.

Safety Precautions

While a specific safety data sheet (SDS) for this compound was not found, data for structurally related compounds such as 3,4-difluoroaniline and 4-methoxyaniline indicate that this compound should be handled with care.[23][24] Assume the compound is harmful if swallowed, toxic in contact with skin, and causes skin and eye irritation.[25][26] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23][27][28] Consult the SDS for each solvent used and follow all institutional safety guidelines.

Conclusion

This technical guide has outlined the theoretical and practical considerations for determining the . By understanding the principles of solute-solvent interactions and applying rigorous experimental methodologies such as the equilibrium shake-flask or solvent addition methods, researchers can generate reliable and reproducible solubility data. This information is critical for the effective use of this compound in research and development, particularly in the pharmaceutical industry.

References

- 1. chemscene.com [chemscene.com]

- 2. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. fiveable.me [fiveable.me]

- 5. Polarity of solvents: Significance and symbolism [wisdomlib.org]

- 6. Student Question : Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry | QuickTakes [quicktakes.io]

- 7. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 8. homework.study.com [homework.study.com]

- 9. youtube.com [youtube.com]

- 10. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 11. al-kindipublisher.com [al-kindipublisher.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. safetyculture.com [safetyculture.com]

- 14. nano-lab.com.tr [nano-lab.com.tr]

- 15. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 16. biorelevant.com [biorelevant.com]

- 17. researchgate.net [researchgate.net]

- 18. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

- 25. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. 3-Fluoro-4-methoxyaniline | C7H8FNO | CID 581110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. beta.lakeland.edu [beta.lakeland.edu]

- 28. sigmaaldrich.com [sigmaaldrich.com]

spectroscopic data for 3,4-Difluoro-5-methoxyaniline

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Difluoro-5-methoxyaniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound (CAS No. 1195190-12-5), a key building block in contemporary drug discovery and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data. Instead, it offers a predictive and interpretive guide grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the causal relationships between the molecule's structure and its spectral output, providing researchers with the rationale needed to design experiments, interpret data, and validate the identity and purity of this compound. This guide is designed for professionals in research and development who require a deep, functional understanding of how to characterize complex organic molecules.

Introduction: The Significance of this compound

Substituted anilines are foundational scaffolds in medicinal chemistry. The specific substitution pattern of this compound imparts a unique electronic and steric profile, making it a valuable intermediate for synthesizing targeted therapeutics. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy and amine groups provide versatile handles for further chemical modification.

Given its potential role in the development of novel pharmaceuticals, rigorous and unambiguous structural confirmation is paramount. Spectroscopic analysis is the cornerstone of this process. This guide provides a detailed examination of the expected spectroscopic data for this molecule, explaining the theoretical basis for peak assignments and offering practical insights into data acquisition.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's core attributes.

-

IUPAC Name: 3,4-difluoro-5-methoxybenzenamine

-

CAS Number: 1195190-12-5[1]

-

Molecular Formula: C₇H₇F₂NO[1]

-

Molecular Weight: 159.13 g/mol [1]

The arrangement of substituents on the aniline ring dictates the entire spectroscopic output. The two adjacent fluorine atoms, the electron-donating methoxy group, and the amino group create a distinct pattern of electron density that is directly interrogated by spectroscopic methods.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Analysis Workflow

A systematic approach ensures comprehensive characterization. The workflow below outlines the logical sequence of experiments and data interpretation.

Caption: A typical workflow for spectroscopic characterization and validation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle: ¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment, while spin-spin coupling reveals neighboring protons.

Experimental Protocol (Representative):

-

Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.[2]

-

Process the data (Fourier transform, phase correction, and baseline correction).

Predicted Data & Interpretation:

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| Aromatic CH | ~6.3 - 6.6 | Doublet of doublets (dd) | JH-F ≈ 6-10 Hz, JH-H ≈ 2-3 Hz | H-2 |

| Aromatic CH | ~6.1 - 6.4 | Doublet of doublets (dd) | JH-F ≈ 10-14 Hz, JH-H ≈ 2-3 Hz | H-6 |

| Methoxy (OCH₃) | ~3.8 - 3.9 | Singlet (s) | N/A | -OCH₃ |

| Amine (NH₂) | ~3.7 - 4.2 | Broad singlet (br s) | N/A | -NH₂ |

Causality and Field Insights:

-

Aromatic Protons (H-2, H-6): These two protons are in unique environments. H-6 is ortho to the electron-donating methoxy group and meta to the amino group, but it experiences strong coupling to the adjacent fluorine at C-4. H-2 is ortho to the amino group and meta to the methoxy group, with coupling to the fluorine at C-3. The electron-donating nature of the -NH₂ and -OCH₃ groups shifts these protons upfield relative to benzene (7.26 ppm). The observed multiplicity will be a doublet of doublets due to coupling with the adjacent aromatic proton and a nearby fluorine atom.

-

Methoxy Protons: The three protons of the methoxy group are equivalent and show no coupling to other protons, resulting in a sharp singlet. Its position around 3.8 ppm is characteristic for an aryl methyl ether.

-

Amine Protons: The -NH₂ protons typically appear as a broad singlet because of quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle: ¹³C NMR provides a map of the carbon framework. The chemical shift of each carbon is highly sensitive to its electronic environment and hybridization. The presence of fluorine atoms introduces characteristic carbon-fluorine (C-F) coupling, which is invaluable for assignment.

Experimental Protocol (Representative): The sample prepared for ¹H NMR can be used directly. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, yielding a single peak for each unique carbon.

Predicted Data & Interpretation:

| Predicted Signal | Chemical Shift (δ, ppm) | Coupling to Fluorine | Assignment |

| Aromatic C | ~150 - 155 | Doublet, ¹JC-F ≈ 240-250 Hz | C-3 or C-4 |

| Aromatic C | ~148 - 153 | Doublet, ¹JC-F ≈ 240-250 Hz | C-4 or C-3 |

| Aromatic C | ~140 - 145 | Doublet of doublets, JC-F | C-5 |

| Aromatic C | ~135 - 140 | Doublet of doublets, JC-F | C-1 |

| Aromatic C | ~100 - 105 | Doublet of doublets, JC-F | C-2 |

| Aromatic C | ~95 - 100 | Doublet of doublets, JC-F | C-6 |

| Methoxy C | ~55 - 57 | None | -OCH₃ |

Causality and Field Insights:

-

Carbons Bonded to Fluorine (C-3, C-4): These carbons will exhibit the largest chemical shifts downfield due to the electronegativity of fluorine and will be split into large doublets due to direct one-bond coupling (¹JC-F).

-

Carbons Adjacent to Fluorine (C-2, C-5): These carbons will show smaller two-bond couplings (²JC-F), appearing as doublets or doublet of doublets.

-

Substituent Effects: The oxygen of the methoxy group and the nitrogen of the amino group are strongly electron-donating, causing the ortho and para carbons (C-6, C-2, C-4) to be shielded (shifted upfield) compared to unsubstituted carbons. The C-F bonds, however, have a dominant deshielding effect. The interplay of these factors determines the final chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying which groups are present.

Experimental Protocol (Representative):

-

For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3500 | N-H symmetric & asymmetric stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 3000 | C-H stretch | Aliphatic C-H (-OCH₃) |

| 1580 - 1620 | C=C stretch | Aromatic Ring |

| 1200 - 1300 | C-O stretch | Aryl-Alkyl Ether |

| 1100 - 1250 | C-F stretch | Aryl Fluoride |

Causality and Field Insights:

-

N-H Stretching: The presence of a primary amine is definitively confirmed by two distinct peaks in the 3350-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.

-

C-F Stretching: The C-F bond vibrations typically appear in the fingerprint region and can be complex. However, strong absorption bands between 1100-1250 cm⁻¹ are highly indicative of the aryl-fluoride bonds.

-

C-O Stretch: The strong band for the aryl-alkyl ether C-O stretch is a key indicator of the methoxy group.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry ionizes a molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and offers clues about the molecule's structure through the analysis of fragmentation patterns.

Experimental Protocol (Representative):

-

Dissolve a microgram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion (for Electrospray Ionization, ESI) or onto a probe (for Electron Ionization, EI).

-

Acquire the mass spectrum.

Predicted Data & Interpretation:

-

Molecular Ion (M⁺): The most critical piece of data is the molecular ion peak. For C₇H₇F₂NO, the expected m/z will be 159.13 . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Key Fragmentation Patterns: Under EI conditions, the molecule will fragment in predictable ways.

Caption: Predicted primary fragmentation pathway for this compound.

Causality and Field Insights:

-

Loss of Methyl Radical: A common and favorable fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) from the ether, leading to a fragment at m/z 144.

-

Loss of Carbon Monoxide: Following the loss of the methyl group, the resulting ion can subsequently lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 116. This is a characteristic fragmentation for phenolic-type cations.

Safety and Handling

This compound, like many aromatic amines, should be handled with care. While a specific safety data sheet (SDS) was not retrieved, general precautions for this class of compounds are mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[4][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

For detailed safety information, always consult the supplier-specific Safety Data Sheet (SDS) before use.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR confirm the precise arrangement and connectivity of atoms through chemical shifts and C-F/H-F coupling patterns. IR spectroscopy provides rapid confirmation of essential functional groups, including the primary amine, aryl fluoride, and ether linkages. Finally, mass spectrometry validates the molecular weight and corroborates the structure through predictable fragmentation. Together, these methods provide an unambiguous and self-validating confirmation of the molecule's identity, a critical requirement for its application in research and development.

References

A Senior Application Scientist's Guide to the Chemical Compatibility of 3,4-Difluoro-5-methoxyaniline

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are indispensable building blocks. Among these, 3,4-Difluoro-5-methoxyaniline (CAS No. 1195190-12-5) has emerged as a valuable intermediate, prized for the unique electronic and steric properties conferred by its substitution pattern. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aniline core creates a nuanced reactivity profile that is crucial for the synthesis of complex molecular architectures.

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of safety data to provide a functional understanding of the chemical compatibility and reactivity of this compound. By explaining the causality behind its behavior, this document aims to empower scientists to handle this reagent safely, design robust reaction protocols, and troubleshoot synthetic challenges effectively, ensuring both safety and success in the laboratory.

Part 1: Physicochemical & Electronic Profile

A molecule's physical properties and electronic structure are the foundation of its chemical behavior. The interplay of the substituents on this compound dictates its reactivity, solubility, and thermal stability.

1.1. Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound and a closely related analog for reference.

| Property | Value for this compound | Reference Analog: 3-Fluoro-4-methoxyaniline |

| CAS Number | 1195190-12-5[1] | 366-99-4[2][3] |

| Molecular Formula | C₇H₇F₂NO[1] | C₇H₈FNO[2] |

| Molecular Weight | 159.13 g/mol [1] | 141.14 g/mol [2] |

| Appearance | Data not available | Brown powder[3] |

| Melting Point | Data not available | 81 °C – 83 °C[3] |

| Boiling Point | Data not available | Data not available |

| Topological Polar Surface Area (TPSA) | 35.25 Ų[1] | 35.3 Ų[2] |

| logP | 1.56[1] | 1.3[2] |

Note: Due to the specialized nature of this reagent, comprehensive physical data is not widely published. Data from structural analogs should be used as an estimation with caution.

1.2. Electronic Effects and Basicity

The chemical personality of this compound is governed by the electronic tug-of-war between its substituents:

-

Amino Group (-NH₂): A strong activating group due to resonance donation of its lone pair into the aromatic ring. It is also a Lewis base.

-

Methoxy Group (-OCH₃): An activating, electron-donating group through resonance.

-

Fluorine Atoms (-F): Electronegative atoms that are deactivating through induction but act as weak ortho-, para- directors through resonance.

The basicity of the aniline nitrogen is a critical parameter for its reactivity. While the methoxy group donates electron density, the two strongly electron-withdrawing fluorine atoms significantly reduce the electron density on the nitrogen atom.[4][5] This leads to a lower pKa (weaker basicity) compared to aniline or methoxyaniline, making the amine less nucleophilic and less prone to protonation under weakly acidic conditions.

Part 2: Chemical Reactivity & Compatibility Landscape

Understanding the specific reaction pathways and incompatibilities of this compound is paramount for its successful application.

2.1. Incompatibility with Oxidizing Agents

This is the most critical chemical incompatibility for anilines. Aromatic amines are highly susceptible to oxidation, which can proceed uncontrollably and exothermically.[6] Contact with strong oxidizing agents can lead to the formation of highly colored and complex mixtures of products, including nitroso, nitro, and polymeric species. This reactivity is not just a source of impurities but a significant safety hazard.

Incompatible Oxidizing Agents Include:

-

Hydrogen Peroxide

-

Potassium Permanganate

-

Potassium Dichromate

-

Nitric Acid

-

Perchloric Acid

-

Halogens (e.g., Bromine, Chlorine)

Caption: Figure 1: Generalized pathway for the oxidation of anilines.

2.2. Reactivity with Acids

As a base, this compound readily reacts with strong acids (e.g., HCl, H₂SO₄) to form the corresponding anilinium salts. This reaction is typically exothermic. The formation of the salt deactivates the aromatic ring towards electrophilic substitution by converting the -NH₂ group into an electron-withdrawing -NH₃⁺ group. This property is often exploited in purification or to control reaction pathways.

2.3. Electrophilic Aromatic Substitution (EAS)

The aniline functionality is a powerful ortho-, para- director. However, direct EAS reactions like Friedel-Crafts acylations or nitrations on anilines are often problematic.

-

Catalyst Inactivation: The basic amino group forms a complex with Lewis acid catalysts (e.g., AlCl₃), deactivating both the catalyst and the aromatic ring.[7]

-

Overreaction & Oxidation: The high activation of the ring can lead to multiple substitutions and oxidative side reactions, especially under harsh conditions (e.g., nitration).[7]

To achieve clean C-acylation or other EAS reactions, the amino group must first be "protected," typically by converting it to an acetanilide. This moderates the ring's reactivity and prevents side reactions at the nitrogen atom.

2.4. Thermal Stability & Decomposition

While specific thermal decomposition data for this molecule is not available, fluorinated anilines are generally stable under recommended storage conditions.[8] At elevated temperatures, decomposition is expected. Hazardous decomposition products can include toxic gases such as carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and corrosive hydrogen fluoride (HF).[8] Thermal stability should be assessed using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) before any process is scaled up.

2.5. Summary of Chemical Incompatibilities

| Incompatible Material Class | Examples | Reason for Incompatibility / Potential Hazard |

| Strong Oxidizing Agents | Nitric acid, potassium permanganate, peroxides | Violent, potentially explosive exothermic reaction; formation of toxic and colored byproducts.[6][8] |

| Strong Acids | Hydrochloric acid, sulfuric acid | Exothermic acid-base reaction forming anilinium salts. |

| Acid Anhydrides & Acyl Halides | Acetic anhydride, acetyl chloride | Exothermic N-acylation reaction. While synthetically useful, uncontrolled mixing can be hazardous. |

| Lewis Acids | Aluminum trichloride (AlCl₃) | Strong complexation with the basic nitrogen, deactivating the ring and catalyst for Friedel-Crafts reactions.[7] |

| Heat & Ignition Sources | Open flames, sparks | Thermal decomposition can release toxic and corrosive gases like NOx and HF.[8] |

Part 3: Practical Handling & Experimental Protocols

Adherence to proper procedures is essential for the safe and effective use of this compound.

3.1. Safe Storage and Handling Protocol

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[9] Protect from light and moisture. Store away from the incompatible materials listed in the table above, particularly oxidizing agents.[9]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8] Avoid breathing dust or vapors.[10] Wash hands thoroughly after handling.[6]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and collect into a suitable container for hazardous waste disposal.[9] Do not allow the material to enter drains or waterways.[11]

3.2. Experimental Protocol: N-Acetylation for Reactivity Modulation

This protocol details the protection of the amino group as an acetanilide. This is a crucial step before attempting many electrophilic aromatic substitution reactions.

Objective: To moderate the reactivity of the aniline and prevent N-acylation during subsequent C-acylation reactions.

Materials:

-

This compound

-

Acetic anhydride

-

A weak base (e.g., sodium acetate or potassium carbonate)

-

A suitable solvent (e.g., water, acetonitrile)

-

Concentrated Hydrochloric Acid (for salt formation, optional)

-

Ice bath, magnetic stirrer, filtration apparatus

Step-by-Step Methodology:

-

Dissolution (The "Why"): In a flask, dissolve the this compound (1 equivalent) in the chosen solvent. If using an aqueous system, first add a stoichiometric amount of concentrated HCl to form the soluble anilinium hydrochloride salt. This ensures the aniline is fully dissolved before the reaction begins.[12]

-

Reagent Addition (The "Why"): To the stirred solution, add acetic anhydride (1.1 equivalents). Immediately follow with a solution of the base (e.g., 1.5 equivalents of sodium acetate) in water. The base is critical to neutralize the acetic acid byproduct of the reaction, which would otherwise protonate the starting material and halt the reaction.[7]

-

Reaction (The "Why"): Stir the mixture vigorously. The N-acetylated product is typically much less soluble than the starting salt and will precipitate from the solution upon formation. The reaction is often rapid and may be slightly exothermic. Cooling in an ice bath can help control the reaction rate and maximize precipitation.[12]

-

Isolation (The "Why"): Collect the solid product by vacuum filtration. Washing the filter cake with cold water removes any remaining salts and water-soluble impurities.

-

Purification & Verification (The "Why"): Dry the collected solid. The purity can be checked by melting point or TLC. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield the pure N-(3,4-difluoro-5-methoxyphenyl)acetamide, which is now ready for subsequent C-acylation reactions.

3.3. Experimental Workflow: Small-Scale Compatibility Assessment

Before mixing this compound with a new reagent on a preparative scale, a small-scale compatibility test is a mandatory safety and process validation step.

Caption: Figure 2: Workflow for assessing chemical compatibility.

Conclusion

This compound is a synthetically powerful intermediate whose reactivity is defined by the nuanced interplay of its functional groups. Its primary chemical compatibility concern is a high reactivity towards strong oxidizing agents , a hazard that must be mitigated through careful storage and handling. Its basic amine functionality dictates its reactions with acids and its unsuitability for direct Friedel-Crafts type reactions without prior protection. By understanding these fundamental principles and employing the practical protocols outlined in this guide, researchers can confidently and safely leverage the unique properties of this molecule to advance their synthetic campaigns in pharmaceutical and materials science discovery.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-Fluoro-4-methoxyaniline | C7H8FNO | CID 581110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. journaleras.com [journaleras.com]

- 5. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 6. lobachemie.com [lobachemie.com]

- 7. benchchem.com [benchchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. aarti-industries.com [aarti-industries.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 3,4-Difluoro-5-methoxyaniline from Nitrophenyl Derivatives

Abstract

This technical guide provides an in-depth, research-grade overview of a robust and efficient synthetic pathway to 3,4-difluoro-5-methoxyaniline, a key building block in modern medicinal chemistry. Recognizing the strategic importance of this fluorinated aniline derivative in the development of novel therapeutics, this document delineates a logical and scalable two-step synthetic sequence commencing from a readily accessible nitrophenyl precursor, 3,4,5-trifluoronitrobenzene. The core of this strategy hinges on a regioselective nucleophilic aromatic substitution (SNAr) reaction, followed by a high-yielding catalytic hydrogenation. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.

Introduction: The Strategic Value of this compound

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability. The specific substitution pattern of this compound (CAS No. 1195190-12-5) presents a unique trifecta of functionalities: the electron-withdrawing nature of the vicinal fluorine atoms, the hydrogen-bonding capabilities of the methoxy group, and the reactive handle of the primary amine.[1] This combination makes it an invaluable intermediate for accessing complex molecular architectures in programs targeting a wide array of diseases. This guide provides a scientifically rigorous and practical pathway for its synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles that ensure a reliable and reproducible outcome.

Retrosynthetic Analysis and Strategy

The synthesis of highly substituted anilines requires careful planning regarding the sequence of functional group introduction. A direct multi-substitution on a simple nitrophenol is synthetically challenging due to competing reactions and lack of regiocontrol. Therefore, a more strategic approach begins with a precursor already possessing the desired fluorine substitution pattern. Our retrosynthetic analysis identifies 3,4-difluoro-5-methoxynitrobenzene as the immediate precursor. This intermediate can be readily accessed from a commercially available trifluorinated nitrophenyl derivative.

The chosen forward synthesis, therefore, adopts a two-step approach:

-

Step 1: Regioselective Methoxylation via Nucleophilic Aromatic Substitution (SNAr) on 3,4,5-trifluoronitrobenzene.

-

Step 2: Reduction of the Nitro Group to the corresponding aniline via catalytic hydrogenation.

This pathway is advantageous due to the high-yielding nature of each step, the commercial availability of the starting material, and the well-established principles governing the key transformations.

Overall Synthetic Workflow

The logical flow from the starting material to the final product is depicted below. This workflow is designed for efficiency and scalability, minimizing complex purification steps.

Figure 1: High-level overview of the synthetic pathway.

Mechanistic Insights and Rationale

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this synthesis is the high regioselectivity of the methoxylation step. The aromatic ring of 3,4,5-trifluoronitrobenzene is rendered highly electron-deficient by the powerful withdrawing effect of the nitro group and the three fluorine atoms. This electronic depletion makes the ring susceptible to attack by strong nucleophiles like sodium methoxide.[2]

The reaction proceeds via a well-established addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3]

Figure 2: Mechanism of the SNAr reaction.

The attack of the methoxide anion occurs preferentially at the C5 position (para to the nitro group). The negative charge of the resulting Meisenheimer complex is delocalized across the aromatic system and is significantly stabilized by the nitro group through resonance.[3] The subsequent elimination of a fluoride ion restores the aromaticity of the ring, yielding the desired product. The displacement of fluorine is favored over other halogens in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom more electrophilic.

Step 2: Catalytic Hydrogenation

The reduction of the nitro group is a standard transformation. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and the generation of water as the only byproduct. Raney® Nickel is a particularly effective and cost-efficient catalyst for this purpose, known for its high surface area and adsorbed hydrogen content.[4][5] The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials and reactions. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemically resistant gloves.

Step 1: Synthesis of 3,4-Difluoro-5-methoxynitrobenzene

Materials and Reagents:

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (Example Scale) | Moles |

| 3,4,5-Trifluoronitrobenzene | 66684-58-0 | 177.08 | 10.0 g | 56.5 |

| Sodium Methoxide (solid) | 124-41-4 | 54.02 | 3.35 g | 62.1 |

| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | 100 mL | - |

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Reagent Charging: Under a stream of nitrogen, charge the flask with 3,4,5-trifluoronitrobenzene (10.0 g, 56.5 mmol) and anhydrous DMSO (100 mL).[6][7] Stir the mixture until the starting material is fully dissolved.

-

Reaction: Cool the solution to 10-15 °C using an ice-water bath. Add sodium methoxide (3.35 g, 62.1 mmol, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 25 °C. Caution: Sodium methoxide is corrosive, flammable, and reacts violently with water. Handle with extreme care under an inert atmosphere.[8]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully pour the mixture into 500 mL of ice-cold water. A yellow precipitate should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL). Dry the product under vacuum at 40-50 °C to a constant weight. The product is often of sufficient purity for the next step. If further purification is required, recrystallization from ethanol/water can be performed.

-

Expected Outcome: A yellow solid with an expected yield of 60-75%.[9]

Step 2: Synthesis of this compound

Materials and Reagents:

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (Example Scale) | Moles |

| 3,4-Difluoro-5-methoxynitrobenzene | - | 189.10 | 8.0 g | 42.3 |

| Raney® Nickel (50% slurry in water) | 7440-02-0 | 58.69 | ~1.6 g (20 wt%) | - |

| Ethanol (200 proof) | 64-17-5 | 46.07 | 150 mL | - |

| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | 50 psi | - |

Procedure:

-

Setup: Charge a Parr hydrogenation apparatus or a similar autoclave with 3,4-difluoro-5-methoxynitrobenzene (8.0 g, 42.3 mmol) and ethanol (150 mL).

-

Catalyst Addition: Carefully add the Raney® Nickel slurry (~1.6 g). Caution: Raney® Nickel is pyrophoric and may ignite if allowed to dry in the air. Always handle as a slurry under a liquid.[4]

-

Hydrogenation: Seal the reactor. Purge the system with nitrogen gas (3 times) and then with hydrogen gas (3 times). Pressurize the reactor with hydrogen to 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Maintain the temperature below 40 °C if necessary using external cooling. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 3-5 hours. A patent for a similar continuous hydrogenation process suggests temperatures up to 130-160°C may be used to increase reaction rates.[10]

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

-

Isolation and Purification: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry. Immediately quench the Celite® pad with plenty of water.

-

Rinse the filter cake with additional ethanol (2 x 20 mL).

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product as a crystalline solid.

-

Expected Outcome: A white to off-white solid with an expected yield of >90%.

Summary of Performance Metrics

| Step | Reaction Type | Starting Material | Product | Key Reagents | Typical Yield | Purity |

| 1 | Nucleophilic Aromatic Substitution | 3,4,5-Trifluoronitrobenzene | 3,4-Difluoro-5-methoxynitrobenzene | NaOCH₃, DMSO | 60-75%[9] | >95% |

| 2 | Catalytic Hydrogenation | 3,4-Difluoro-5-methoxynitrobenzene | This compound | H₂, Raney® Ni, Ethanol | >90% | >98%[1] |

Conclusion

The synthetic route detailed in this guide, commencing from 3,4,5-trifluoronitrobenzene, represents a logical, efficient, and scalable method for the preparation of this compound. By leveraging a regioselective nucleophilic aromatic substitution followed by a clean and high-yielding catalytic hydrogenation, this pathway provides reliable access to a high-value building block for pharmaceutical research and development. The provided protocols, mechanistic rationale, and safety considerations are intended to empower researchers to confidently implement this synthesis in their laboratories.

References

- 1. chemscene.com [chemscene.com]

- 2. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. primescholars.com [primescholars.com]

- 6. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. 3,4,5-Trifluoronitrobenzene (97%) - Amerigo Scientific [amerigoscientific.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Buy 1,3,4-trifluoro-5-methoxy-2-nitrobenzene | 66684-67-1 [smolecule.com]

- 10. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]

Methodological & Application

Leveraging 3,4-Difluoro-5-methoxyaniline for the Strategic Synthesis of Next-Generation Kinase Inhibitors

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract